1H-1,2,4-Triazole, 3-(ethenylthio)-
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Overview
Description
1H-1,2,4-Triazole, 3-(ethenylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another approach is the microwave irradiation method, which has been shown to be efficient in producing various 1,5-dialkyl-1H-1,2,4-triazole derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-(ethenylthio)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-1,2,4-Triazole, 3-(ethenylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, anticancer, and antifungal activities . This compound is also used in the development of new materials with unique properties, such as luminescent polymers .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)- involves its interaction with various molecular targets and pathways. Its unique structure facilitates the formation of non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, triazole compounds can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting antifungal effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-(ethenylthio)- can be compared with other similar compounds such as 1H-1,2,3-triazole and 1H-1,2,4-triazole-3-thiol. While all these compounds share the triazole core, their unique substituents confer different chemical and biological properties. For instance, 1H-1,2,3-triazole is known for its stability and wide range of applications in drug discovery and materials science . On the other hand, 1H-1,2,4-triazole-3-thiol is notable for its ability to form luminescent polymers .
Conclusion
1H-1,2,4-Triazole, 3-(ethenylthio)- is a compound with significant potential in various scientific fields. Its versatile chemical properties and broad-spectrum biological activities make it a valuable compound for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
63901-49-5 |
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Molecular Formula |
C4H5N3S |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
5-ethenylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H5N3S/c1-2-8-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
InChI Key |
ADHCWFALKRUVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=NC=NN1 |
Origin of Product |
United States |
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